molecular formula C13H15N3O2 B112225 ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate CAS No. 19867-62-0

ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B112225
CAS No.: 19867-62-0
M. Wt: 245.28 g/mol
InChI Key: SDKPSMKNXBQGQU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with benzyl bromide to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is unique due to the presence of the benzyl group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to other similar compounds .

Biological Activity

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes an ethyl ester group, an amino group, and a benzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C13H15N3O2
  • Average Mass : 245.282 g/mol
  • Structural Features : Contains a pyrazole ring with an amino group and a benzyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
  • Hydrophobic Interactions : The benzyl group enhances hydrophobic interactions, which can modulate the activity of enzymes and receptors.

These interactions may influence various biochemical pathways, potentially leading to significant biological effects.

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. This compound has shown promise in this area:

  • Mechanism : Likely interferes with bacterial protein synthesis or other vital biochemical pathways.
  • Case Study : In vitro tests demonstrated effective inhibition of growth against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-Cancer Activity

The compound has been evaluated for its anticancer properties:

  • Cytotoxicity Testing : It has shown significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
CompoundCell LineIC50 (µM)
This compoundMCF73.79
This compoundNCI-H46012.50
Related CompoundHep23.25
Related CompoundP81517.82

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Other Biological Activities

This compound has been explored for additional activities:

  • Antioxidant Properties : Some studies suggest it may exhibit antioxidant activity, contributing to its therapeutic potential .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its versatility allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Synthesis Methods

Several synthetic routes have been developed for this compound, often involving condensation reactions with various hydrazines and carbonyl compounds.

Properties

IUPAC Name

ethyl 5-amino-1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-15-16(12(11)14)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKPSMKNXBQGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354878
Record name ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19867-62-0
Record name ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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